

Comparative Guide to the Structure-Activity Relationship of 3-Bromo-4-methylbenzamide Analogs

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Compound of Interest

Compound Name: **3-Bromo-4-methylbenzamide**

Cat. No.: **B070364**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of **3-Bromo-4-methylbenzamide** analogs and related benzamide derivatives. While comprehensive SAR studies on a specific series of **3-Bromo-4-methylbenzamide** analogs are limited in publicly available literature, this document synthesizes data from structurally related compounds to elucidate key determinants of their biological activity, primarily as anticancer agents through the inhibition of Poly(ADP-ribose) polymerase (PARP) and various protein kinases.

The 3-Bromo-4-methylbenzamide Scaffold: A Promising Core for Inhibitor Design

The benzamide moiety is a well-established pharmacophore in drug discovery, known for its role in the development of potent enzyme inhibitors. The specific substitution pattern of a bromine atom at the 3-position and a methyl group at the 4-position of the benzamide ring presents a unique combination of steric and electronic properties that can be exploited for targeted drug design. The bromine atom, a halogen, can participate in halogen bonding and hydrophobic interactions within a target's active site. The methyl group can provide favorable van der Waals interactions and influence the overall lipophilicity of the molecule.

This guide explores the impact of modifications to this core structure on its biological activity, drawing comparisons from studies on related benzamide derivatives.

Comparative Biological Activity of Benzamide Analogs

The following tables summarize the *in vitro* biological activities of various benzamide derivatives, providing insights into the structure-activity relationships relevant to the **3-Bromo-4-methylbenzamide** scaffold.

Table 1: Anticancer Activity of Substituted Benzamide Derivatives

Compound ID	Core Structure	R1	R2	R3	Cell Line	IC50 (µM)	Target
7	4-Methylbenzamide	H	H	2,6-dichlorop	K562	2.27	Kinase
10	4-Methylbenzamide	H	H	2,6-dichlorop	K562	2.53	Kinase
7	4-Methylbenzamide	H	H	2,6-dichlorop	HL-60	1.42	Kinase
10	4-Methylbenzamide	H	H	2,6-dichlorop	HL-60	1.52	Kinase
C9	4-Bromo-N-(3,5-dimethoxyphenyl)benzamide	H	H	-	NCI-H1581	1.25	FGFR1
C9	4-Bromo-N-(3,5-dimethoxyphenyl)benzamide	H	H	-	NCI-H520	1.36	FGFR1
22	3/4-Bromobenzohydrazide	-	-	-	-	1.20	Anticancer

Data compiled from multiple sources, including studies on 4-methylbenzamide and bromobenzamide derivatives, to infer potential activities of **3-Bromo-4-methylbenzamide** analogs.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Key SAR Observations:

- Substituents on the Amide Nitrogen: The nature of the substituent on the amide nitrogen is critical for activity. Large, heterocyclic moieties, such as the 2,6-dichloropurine in compounds 7 and 10, can significantly enhance anticancer potency, likely by interacting with specific residues in the kinase ATP-binding pocket.[\[1\]](#)
- Substitution on the Benzamide Ring: The presence of a bromine atom at the 3 or 4-position can contribute to potent anticancer activity, as seen with compound 22.[\[2\]](#) For FGFR1 inhibition, a 4-bromo substituent was part of the core structure of the potent inhibitor C9.[\[3\]](#)
- The 4-Methyl Group: The 4-methyl group is a common feature in many active benzamide-based inhibitors and is thought to provide favorable hydrophobic interactions within the target's binding site.[\[1\]](#)

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of benzamide analogs.

PARP1 Enzymatic Assay

This assay measures the ability of a compound to inhibit the activity of the PARP1 enzyme.

Materials:

- Recombinant human PARP1 enzyme
- Activated DNA (e.g., calf thymus DNA treated with DNase I)
- NAD⁺ (nicotinamide adenine dinucleotide)
- Histones

- Biotinylated NAD+
- Streptavidin-HRP (Horseradish Peroxidase)
- Chemiluminescent substrate
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Test compounds dissolved in DMSO

Procedure:

- Coat a 96-well plate with histones and block non-specific binding sites.
- Add the test compound at various concentrations to the wells.
- Add a mixture of PARP1 enzyme and activated DNA to each well.
- Initiate the reaction by adding a mixture of NAD⁺ and biotinylated NAD⁺.
- Incubate the plate to allow for the PARP-catalyzed reaction (PARylation).
- Wash the plate to remove unbound reagents.
- Add Streptavidin-HRP to the wells, which binds to the biotinylated PAR chains.
- Wash the plate to remove unbound Streptavidin-HRP.
- Add a chemiluminescent substrate and measure the light output using a luminometer.
- The signal is inversely proportional to the inhibitory activity of the compound. Calculate IC₅₀ values from the dose-response curves.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

- Recombinant human kinase (e.g., FGFR1, EGFR)
- Kinase-specific peptide substrate
- ATP (adenosine triphosphate)
- Kinase reaction buffer (e.g., HEPES, MgCl₂, MnCl₂, DTT)
- Test compounds dissolved in DMSO
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

Procedure:

- Prepare serial dilutions of the test compounds in the kinase reaction buffer.
- Add the kinase and its specific peptide substrate to the wells of a 384-well plate.
- Add the test compounds to the wells and incubate briefly.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature to allow for phosphorylation of the substrate.
- Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which involves a two-step addition of reagents that first depletes the remaining ATP and then converts the produced ADP into a detectable luminescent signal.
- The luminescent signal is directly proportional to the kinase activity.
- Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value from the dose-response curve.

MTT Cytotoxicity Assay

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure the cytotoxicity of potential therapeutic agents.

Materials:

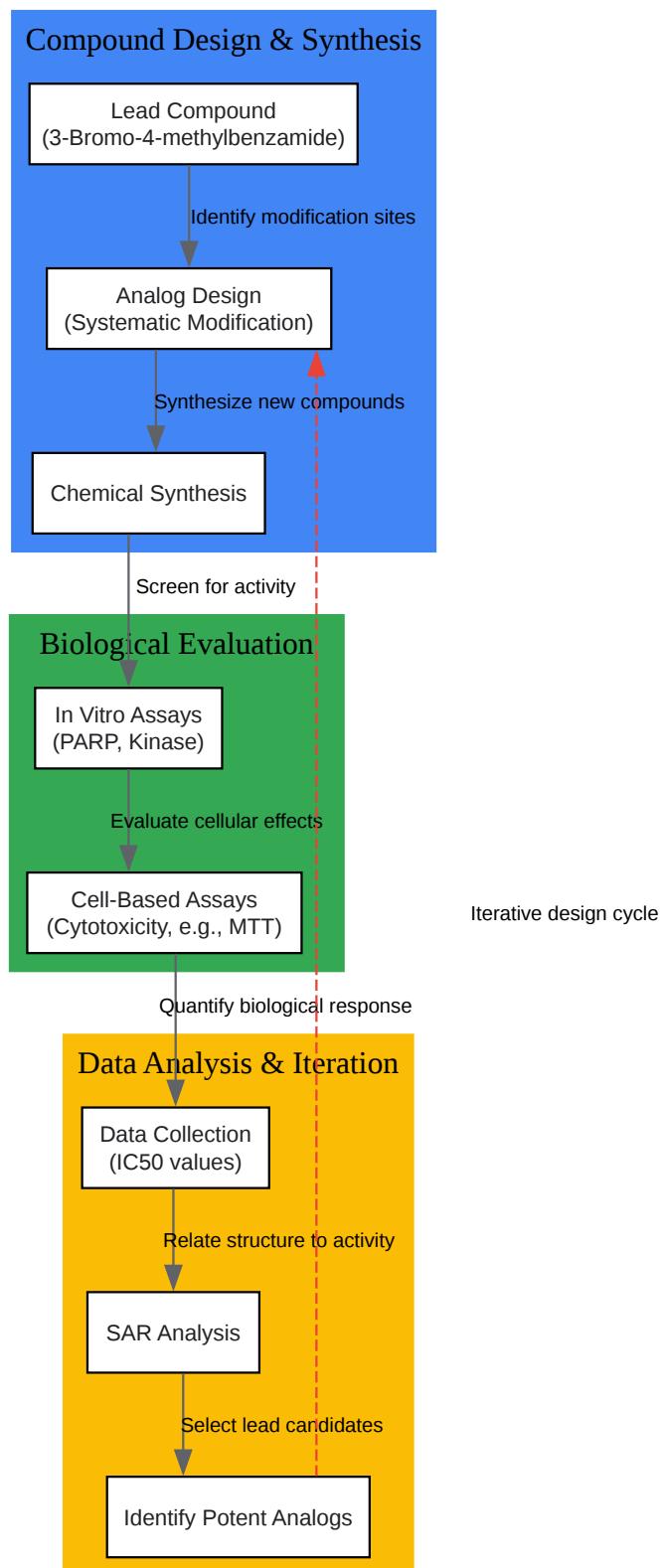
- Cancer cell lines (e.g., K562, HL-60, NCI-H1581)
- Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO, acidified isopropanol)
- 96-well plates
- Test compounds dissolved in DMSO

Procedure:

- Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
- Incubate the cells for a specified period (e.g., 48 or 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
- Remove the medium and add a solubilization solution to dissolve the formazan crystals.
- Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
- The absorbance is directly proportional to the number of viable cells.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth.[\[1\]](#)

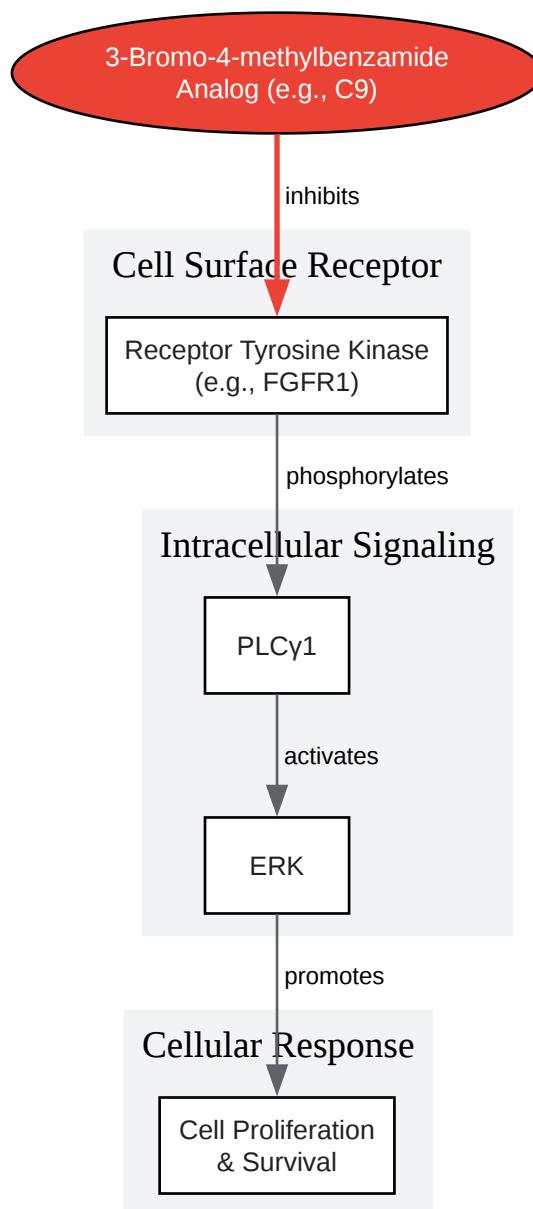
Visualizing Structure-Activity Relationships and Experimental Workflows

To better understand the logical flow of SAR studies and the experimental procedures involved, the following diagrams are provided.



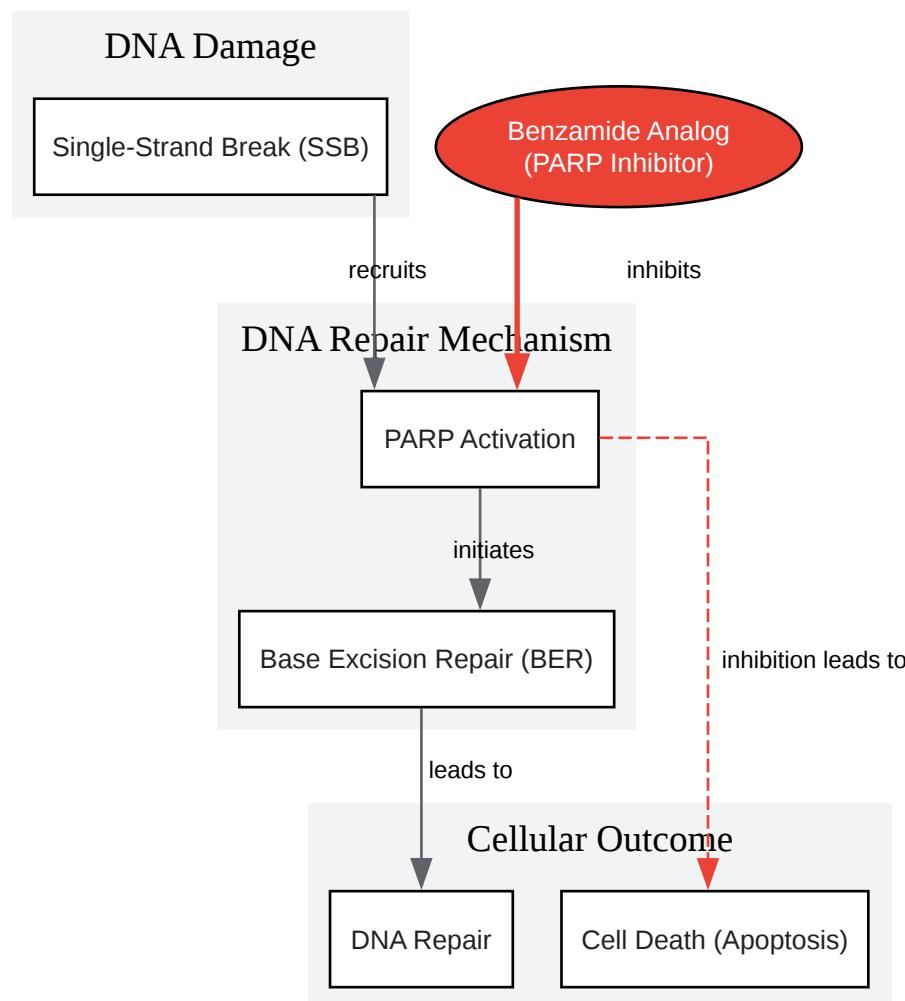
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Caption: A generalized workflow for a structure-activity relationship (SAR) study.



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Caption: Inhibition of a kinase signaling pathway by a benzamide analog.[3]



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Caption: Mechanism of action of PARP inhibitors in DNA damage repair.

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